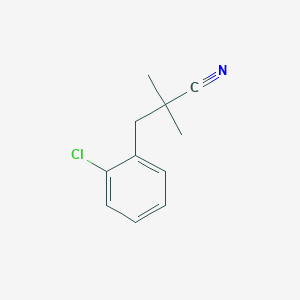
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine (5-CMPPA) is an organic compound that is commonly used in scientific research. It has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and physiology. The compound is a member of the pyridine family, which is known for its diverse range of biological activities. 5-CMPPA has been used in a variety of laboratory experiments, and its effects have been studied in both in vitro and in vivo models.
Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine: is a valuable intermediate in the synthesis of bioactive natural products. Its structural motif is found in many compounds with significant biological activities. For instance, derivatives of this compound have been utilized in the synthesis of molecules with potential anti-tumor and anti-inflammatory effects .
Development of Conducting Polymers
The compound’s phenolic derivatives are crucial in the development of conducting polymers. These polymers have applications in various electronic devices due to their ability to conduct electricity. The methoxy and amino groups in 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine can be functionalized to enhance the polymer’s properties .
Antioxidants and UV Absorbers
This compound can be used to create antioxidants and ultraviolet (UV) absorbers. These are essential in protecting materials from oxidative stress and UV radiation, respectively. They find applications in industries such as plastics, adhesives, and coatings, improving the thermal stability and flame resistance of these materials .
Flame Retardants
The chloro and methoxy groups present in 5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine make it a candidate for developing flame retardants. These substances are added to materials to inhibit or resist the spread of fire, enhancing safety in various applications .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives are explored for their anticancer properties. The pharmacophore hybridization approach, which combines multiple pharmacophoric elements into one molecule, often uses such derivatives as starting points for developing new anticancer agents .
Material Science
The compound’s derivatives are also significant in material science, particularly in creating new materials with specific desired properties. For example, they can be used to synthesize novel benzofurans, which are potent β-amyloid aggregation inhibitors and have implications in treating neurodegenerative diseases .
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMJGDILOLAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)







![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)